molecular formula C16H13N3O4S B8382774 (2-Benzylsulfanyl-5-nitro-benzoimidazol-1-yl)-acetic acid

(2-Benzylsulfanyl-5-nitro-benzoimidazol-1-yl)-acetic acid

Cat. No.: B8382774
M. Wt: 343.4 g/mol
InChI Key: RDMZKDZTDOQFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Benzylsulfanyl-5-nitro-benzoimidazol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(2-benzylsulfanyl-5-nitrobenzimidazol-1-yl)acetic acid

InChI

InChI=1S/C16H13N3O4S/c20-15(21)9-18-14-7-6-12(19(22)23)8-13(14)17-16(18)24-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21)

InChI Key

RDMZKDZTDOQFSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(N2CC(=O)O)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl (2-benzylsulfanyl-5-nitro-benzoimidazol-1-yl)-acetate (Precursor 5-NO2-C-02b, 20 mg, 0.05 mmol) is dissolved in TFA/dichloromethane (1:1, 0.5 ml) and stirred for 2 h at rt. The solvents are evaporated under a stream of air and Et2O (1 ml) is added to the crude mixture. The solid obtained is filtered, rinsed twice with Et2O and dried under high vacuum yielding the title compound (10.4 mg) in 60% as a slightly yellow solid: tR=6.30 min (LC-1), ESI-MS (pos.): m/z 344.23 [M+H]+, ESI-MS (neg.): m/z 342.34 [M−H]+; 1H-NMR (DMSO-d6): δ (ppm) 4.66 (s, 2H, SCH2), 5.07 (s, 2H, CH2CO2), 7.23-7.33 (m, 3Harom), 7.46 (dd, 2Harom), 7.74 (d, 1Harom), 8.13 (dd, 1 Harom), 8.44 (d, 1Harom).
Name
tert-Butyl (2-benzylsulfanyl-5-nitro-benzoimidazol-1-yl)-acetate
Quantity
20 mg
Type
reactant
Reaction Step One
Name
TFA dichloromethane
Quantity
0.5 mL
Type
solvent
Reaction Step One

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